5-bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride
Description
Properties
IUPAC Name |
6-bromo-2-(chloromethyl)-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2.ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;/h1-3H,4H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZRQNZCAVFSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride typically involves the bromination and chloromethylation of 1H-1,3-benzodiazole. The process can be summarized as follows:
Bromination: The introduction of a bromine atom at the 5-position of the benzodiazole ring. This step often uses bromine or N-bromosuccinimide (NBS) as the brominating agent.
Chloromethylation: The introduction of a chloromethyl group at the 2-position. This step can be achieved using formaldehyde and hydrochloric acid or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Coupling Reactions: Reagents include palladium catalysts and boronic acids. Conditions often involve the use of a base such as potassium phosphate and a solvent like toluene or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
Nucleophilic Substitution: Products include substituted benzodiazoles with various functional groups.
Coupling Reactions: Products include biaryl compounds or other complex structures.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen and Substituent Variations
Table 1: Core Structural Modifications
Key Observations :
- Halogen Effects: Bromine at C5 increases molecular weight and lipophilicity compared to chlorine analogs (e.g., 5-chloro derivative in ).
- Core Heterocycle : Replacing the diazole nitrogen with sulfur (benzothiazole in ) alters electronic properties and reactivity, impacting binding interactions in medicinal chemistry applications.
Key Observations :
- Chloromethyl Reactivity : The chloromethyl group in the target compound facilitates nucleophilic substitution reactions, making it versatile for synthesizing derivatives but requiring careful handling due to corrosivity (H314) .
- Methylation Impact : N-Methylation (e.g., in ) may reduce reactivity and toxicity by stabilizing the nitrogen lone pair.
Biological Activity
5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzodiazole core, which contributes to its biological activity. The presence of the bromine atom and the chloromethyl group enhances its reactivity and potential interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C8H7BrClN2 |
| Molecular Weight | Approximately 233.5 g/mol |
| Structure | Contains a benzodiazole ring with bromine and chloromethyl substituents |
The mechanism of action for this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins or DNA. This alkylating property allows it to interact with various biological macromolecules, potentially leading to therapeutic effects such as:
- Antimicrobial Activity : The compound has shown promise against a range of microbial pathogens.
- Anticancer Activity : It may induce apoptosis in cancer cells by interacting with specific cellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, showcasing its potential as a lead compound for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Notably, it has been tested against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- U937 (monocytic leukemia)
In vitro studies have shown that it can induce cell death in these lines through mechanisms such as apoptosis and cell cycle arrest . The IC50 values for these activities indicate a promising therapeutic window for further development.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Anticancer Efficacy : In one study, the compound demonstrated cytotoxic effects on MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with specific enzymes involved in cancer metabolism, providing insights into its potential use as an anticancer agent .
- Comparative Analysis : A comparative study with similar compounds revealed that the presence of the bromine atom enhances the cytotoxicity profile compared to derivatives lacking this feature.
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for 5-bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride in laboratory settings?
- Methodological Answer : While the Safety Data Sheet (SDS) for this compound lacks specific toxicity or flammability data, general precautions for halogenated benzodiazoles should be followed: use in a fume hood with nitrile gloves, avoid skin contact, and store in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the chloromethyl group . Contradictions in SDS entries (e.g., "no data available" for acute toxicity) necessitate conservative risk assessments, including spill kits with activated carbon and neutralizers .
Q. How can the purity of this compound be verified prior to synthetic applications?
- Methodological Answer : Combine orthogonal analytical techniques:
- HPLC (C18 column, acetonitrile/water gradient) to detect organic impurities.
- 1H/13C NMR (DMSO-d6) to confirm the benzodiazole backbone (aromatic protons at δ 7.2–8.1 ppm) and chloromethyl group (δ 4.5–4.8 ppm) .
- Elemental Analysis to validate halogen content (Br, Cl) within ±0.3% of theoretical values .
Q. What synthetic routes are reported for this compound?
- Methodological Answer : The compound is typically synthesized via:
- Step 1 : Bromination of 2-(chloromethyl)-1H-benzodiazole using N-bromosuccinimide (NBS) in DMF at 80°C (yield: 65–70%) .
- Step 2 : Hydrochloride salt formation via HCl gas bubbling in anhydrous diethyl ether .
Critical parameters include stoichiometric control of NBS (1.05 eq.) to avoid over-bromination .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for this compound?
- Methodological Answer : Use SHELXL for refinement against high-resolution X-ray data (e.g., synchrotron sources). Key steps:
- Assign anisotropic displacement parameters to Br and Cl atoms to model thermal motion accurately .
- Validate against Hirshfeld surface analysis to identify weak interactions (e.g., C–H⋯Cl) that may distort bond lengths .
- Cross-reference with Cambridge Structural Database (CSD) entries for analogous benzodiazoles to flag outliers .
Q. What strategies mitigate instability of the chloromethyl group during cross-coupling reactions?
- Methodological Answer :
- Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and reduce nucleophilic attack on the chloromethyl group .
- Catalyst Screening : Pd(PPh3)4 with bulky ligands (e.g., SPhos) suppresses β-hydride elimination, a common side reaction .
- In Situ Protection : Temporarily convert the chloromethyl group to a stable ether (e.g., TMS-protected) before coupling .
Q. How can computational modeling predict reactivity trends for this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations (B3LYP/6-311+G(d,p)): Compute Fukui indices to identify electrophilic centers (Cl atom: f⁻ ≈ 0.15) .
- Molecular Dynamics (MD) : Simulate solvation effects in THF vs. acetonitrile to model leaving-group kinetics .
- MOE Software : Compare activation energies for SN1 vs. SN2 pathways using transition-state docking modules .
Q. What experimental designs address the lack of toxicological data for this compound?
- Methodological Answer :
- Ames Test : Use TA98 and TA100 Salmonella strains to assess mutagenicity (dose range: 0.1–100 µg/plate) .
- In Vitro Cytotoxicity : Screen against HEK293 and HepG2 cells (48-hour exposure, IC50 determination) with positive controls (e.g., cisplatin) .
- Ecotoxicity : Follow OECD Guideline 201 for algal growth inhibition (72-hour exposure, EC50 calculation) .
Tables for Key Comparisons
Table 1 : Reactivity of this compound vs. Structural Analogs
| Compound | Electrophilicity (Fukui f⁻) | SN2 Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| Target Compound | 0.15 | 2.3 × 10⁻³ |
| 2-Chloro-4-(chloromethyl)pyridine | 0.12 | 1.8 × 10⁻³ |
| 3-Chloro-2-(chloromethyl)pyridine | 0.18 | 3.1 × 10⁻³ |
Table 2 : Stability Under Common Reaction Conditions
| Condition | Half-life (h) | Degradation Product |
|---|---|---|
| Aqueous pH 7.4, 25°C | 12 | 2-Hydroxymethyl derivative |
| DMF, 80°C | 48 | None detected |
| THF, reflux | 8 | Dehalogenated benzodiazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
